4-Nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium
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Overview
Description
4-Nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenyl oxadiazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups into the phenyl ring, forming 3,4,5-trinitrophenyl oxadiazole.
Oxidation: The nitro-substituted oxadiazole is then subjected to oxidation using an oxidizing agent such as potassium permanganate or hydrogen peroxide. This step converts the oxadiazole ring into the oxido form, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups such as halogens or alkyl groups.
Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, nitric acid.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions produce halogenated or alkylated compounds.
Scientific Research Applications
4-Nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as explosives and propellants, due to its high energy content.
Mechanism of Action
The mechanism of action of 4-Nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium involves its interaction with molecular targets and pathways in biological systems. The nitro groups and oxadiazole ring play a crucial role in its reactivity and biological activity. The compound may exert its effects by:
Interacting with Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
DNA Interaction: Binding to DNA and interfering with replication and transcription processes.
Oxidative Stress: Inducing oxidative stress in cells, leading to cell damage or death.
Comparison with Similar Compounds
4-Nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium can be compared with other similar compounds, such as:
4-Nitro-2-oxo-3-(3,4,5-trinitrophenyl)-1,2,5lambda~5~-oxadiazole: A closely related compound with similar structural features and reactivity.
3,4,5-Trinitrophenyl-1,2,5-oxadiazole: Lacks the oxido group but shares the trinitrophenyl moiety.
2,5-Dinitrophenyl-1,2,5-oxadiazole: Contains fewer nitro groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
177788-45-3 |
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Molecular Formula |
C8H2N6O10 |
Molecular Weight |
342.14 g/mol |
IUPAC Name |
4-nitro-2-oxido-3-(3,4,5-trinitrophenyl)-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C8H2N6O10/c15-10(16)4-1-3(2-5(11(17)18)7(4)12(19)20)6-8(13(21)22)9-24-14(6)23/h1-2H |
InChI Key |
BXDLIKNQBBILHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C2=[N+](ON=C2[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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